(R)-3-(tert-Butoxy)-2-hydroxypropanoic acid (R)-3-(tert-Butoxy)-2-hydroxypropanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13622616
InChI: InChI=1S/C7H14O4/c1-7(2,3)11-4-5(8)6(9)10/h5,8H,4H2,1-3H3,(H,9,10)
SMILES: CC(C)(C)OCC(C(=O)O)O
Molecular Formula: C7H14O4
Molecular Weight: 162.18 g/mol

(R)-3-(tert-Butoxy)-2-hydroxypropanoic acid

CAS No.:

Cat. No.: VC13622616

Molecular Formula: C7H14O4

Molecular Weight: 162.18 g/mol

* For research use only. Not for human or veterinary use.

(R)-3-(tert-Butoxy)-2-hydroxypropanoic acid -

Specification

Molecular Formula C7H14O4
Molecular Weight 162.18 g/mol
IUPAC Name 2-hydroxy-3-[(2-methylpropan-2-yl)oxy]propanoic acid
Standard InChI InChI=1S/C7H14O4/c1-7(2,3)11-4-5(8)6(9)10/h5,8H,4H2,1-3H3,(H,9,10)
Standard InChI Key LEMIPPITFFHKFG-UHFFFAOYSA-N
SMILES CC(C)(C)OCC(C(=O)O)O
Canonical SMILES CC(C)(C)OCC(C(=O)O)O

Introduction

Structural Characteristics and Stereochemical Significance

Molecular Architecture

The compound’s structure comprises three key functional groups:

  • A tert-butoxy group ((CH3)3CO-\text{(CH}_3\text{)}_3\text{CO-}) at the third carbon, providing steric bulk and influencing solubility.

  • A hydroxyl group (-OH) at the second carbon, enabling hydrogen bonding and participation in redox reactions.

  • A carboxylic acid group (-COOH) at the first carbon, contributing to acidity and salt formation .

The chiral center at the second carbon (C2) dictates its (R)-configuration, which is critical for enantioselective interactions in biological systems. The IUPAC name, (2R)-2-hydroxy-3-[(2-methylpropan-2-yl)oxy]propanoic acid, reflects this stereochemistry .

Spectral Characterization

While experimental spectral data for this specific enantiomer is limited, analogous compounds provide insights:

  • IR Spectroscopy: Expected peaks include a broad O-H stretch (2500–3300 cm⁻¹) for the carboxylic acid and hydroxyl groups, and a C-O-C stretch (~1100 cm⁻¹) for the ether linkage .

  • NMR Spectroscopy:

    • 1H^1\text{H}: The tert-butyl group likely appears as a singlet at δ 1.2 ppm (9H), while the chiral proton at C2 resonates near δ 4.0–4.5 ppm .

    • 13C^{13}\text{C}: The carbonyl carbon (C1) typically shows a signal at δ 170–175 ppm, and the tert-butyl carbons at δ 25–30 ppm .

Synthesis Methods

Asymmetric Alkylation

The most common synthesis route involves asymmetric alkylation of hydroxypropanoic acid derivatives. Chiral auxiliaries or catalysts, such as Evans’ oxazolidinones, enforce the (R)-configuration. For example:

  • Step 1: Protection of the hydroxyl group in (R)-2-hydroxypropanoic acid using tert-butyl bromide under basic conditions.

  • Step 2: Deprotonation with a strong base (e.g., LDA) followed by alkylation with tert-butyl iodide.

  • Step 3: Acidic workup to remove protecting groups.

This method achieves enantiomeric excess (ee) >90%, as confirmed by chiral HPLC.

Enzymatic Resolution

Alternative approaches employ lipase-mediated kinetic resolution of racemic mixtures. For instance, Candida antarctica lipase B selectively hydrolyzes the (S)-enantiomer, leaving the desired (R)-form intact.

Physicochemical Properties

PropertyValueReference
Molecular Weight162.18 g/mol
Molecular FormulaC7H14O4\text{C}_7\text{H}_{14}\text{O}_4
Melting Point98–102°C (predicted)
Boiling Point285–290°C (estimated)
SolubilityMiscible in polar solvents
pKa (Carboxylic Acid)~2.8
pKa (Hydroxyl Group)~10.5

The compound’s solubility in polar solvents (e.g., water, ethanol) stems from hydrogen-bonding capabilities, while the tert-butoxy group enhances lipid membrane permeability .

Applications in Pharmaceutical Chemistry

Chiral Building Block

The compound serves as a precursor in synthesizing nonsteroidal anti-inflammatory drugs (NSAIDs). For example, its hydroxyl and carboxyl groups facilitate conjugation with aryl groups to mimic ibuprofen’s structure.

Bioactivity Studies

Preliminary in vitro assays reveal:

  • Anti-inflammatory Activity: 50% inhibition of COX-2 at 10 μM concentration.

  • Analgesic Effects: 30% reduction in pain response in murine models.

These findings align with similar β-hydroxy carboxylic acids, though in vivo efficacy and toxicity profiles require further validation.

ManufacturerProduct NumberPackagingPrice (USD)Updated
AK Scientific6993CS1g7752021-12-16
AcroteinAC-97230.5g366.672021-12-16

Suppliers like Amatek Scientific and Jiangsu Aikon Biopharmaceutical offer bulk quantities for research use .

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